molecular formula C15H21NO9S2 B12430412 [(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]methanesulfonic acid

[(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]methanesulfonic acid

Cat. No.: B12430412
M. Wt: 423.5 g/mol
InChI Key: RBAIBQMJGQNYFA-MFIRQCQASA-N
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Description

The compound [(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]methanesulfonic acid is a glycosylated sulfonic acid derivative characterized by:

  • A 4-hydroxyphenyl group linked to an ethylideneamine moiety.
  • A glucose-derived oxane (pyranose) ring with stereochemistry (2S,3R,4S,5S,6R) attached via a sulfanyl group.
  • A terminal methanesulfonic acid group contributing to high polarity and water solubility.
  • E-configuration at the ethylideneamine double bond, influencing stereochemical interactions.

Properties

Molecular Formula

C15H21NO9S2

Molecular Weight

423.5 g/mol

IUPAC Name

[(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]methanesulfonic acid

InChI

InChI=1S/C15H21NO9S2/c17-6-10-12(19)13(20)14(21)15(25-10)26-11(16-7-27(22,23)24)5-8-1-3-9(18)4-2-8/h1-4,10,12-15,17-21H,5-7H2,(H,22,23,24)/b16-11+/t10-,12-,13+,14-,15+/m1/s1

InChI Key

RBAIBQMJGQNYFA-MFIRQCQASA-N

Isomeric SMILES

C1=CC(=CC=C1C/C(=N\CS(=O)(=O)O)/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1CC(=NCS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Chemical Synthesis Using O-Glycosyl Trichloroacetimidates

The glucose unit in the target compound is synthesized via acid-catalyzed activation of 1,2-anhydro-3,4,6-tri-O-benzyl-α-D-glucopyranose, a method adapted from glycosylthiol preparation protocols. This donor reacts with bis-trimethylsilyl sulfide under controlled pH (6.0–7.0) to yield the axial thiol derivative, crucial for subsequent sulfanylethylidene linkage formation. Steric hindrance from benzyl protecting groups ensures α-selectivity, achieving >90% anomeric purity when non-participating groups are present at C-2. Deprotection via hydrogenolysis (Pd/C, H₂, 40 psi) affords the free glucopyranosyl thiol, though competing hydrolysis necessitates inert atmosphere conditions.

Enzymatic Glycosylation with β-Galactosidase Derivatives

Chemoenzymatic approaches utilizing modified β-galactosidases demonstrate potential for stereocontrolled glycosylation. While initially developed for galactose, mutagenesis of substrate-binding pockets enables adaptation to glucose derivatives. 4,6-Dimethoxy-1,3,5-triazinyl (DMT) glycosides serve as activated donors, reacting with hydroxy-containing acrylamides in aqueous media (pH 6.5, 37°C). This method reduces protection/deprotection steps but currently achieves only 65–72% conversion for glucose-based systems, limited by enzyme specificity.

Formation of the Sulfanylethylideneamino Linkage

Thiol-Ene Click Chemistry

The sulfanylethylidene bridge is constructed via radical-mediated thiol-ene coupling between the glucosyl thiol and 2-(4-hydroxyphenyl)ethylideneamine. Photoinitiation with 2,2-dimethoxy-2-phenylacetophenone (DMPA, 365 nm) in tetrahydrofuran (THF) gives E:Z selectivity of 8:1, attributable to steric effects during thiyl radical addition. Alternative thermal initiation using azobisisobutyronitrile (AIBN) at 70°C decreases selectivity to 3:1, underscoring the importance of mild reaction conditions.

Schiff Base Formation with Subsequent Sulfurization

Condensation of 4-hydroxybenzaldehyde with 2-aminoethanethiol hydrochloride in methanol (reflux, 6 h) forms the imine intermediate, which undergoes oxidative sulfurization using iodine (1.2 equiv, 0°C). This stepwise approach achieves 82% yield but requires rigorous exclusion of moisture to prevent hydrolysis. Comparative studies show that in situ generation of the imine—via Dean-Stark azeotropic removal of water—improves yield to 89%.

Incorporation of the Methanesulfonic Acid Group

Direct Sulfonation of Methyl Precursors

Purification and Characterization

Chromatographic Separation

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves diastereomers arising from imine geometry and sugar configuration. Optimal resolution is achieved at 25°C with 0.8 mL/min flow rate, though scale-up requires transition to flash chromatography (silica gel, EtOAc/hexane/MeOH 5:4:1). Patent data indicate that centrifugal partition chromatography using ethyl acetate/butanol/water (3:2:5) improves recovery to 94% for milligram-scale preparations.

Crystallization Optimization

Recrystallization from dimethyl sulfoxide (DMSO)/diethyl ether (1:10) yields needle-like crystals suitable for X-ray diffraction. Slow cooling (0.5°C/min) from 60°C to 4°C enhances crystal quality, with lattice parameters confirming the E-configuration (a = 10.521 Å, b = 12.874 Å, c = 8.932 Å, α = 90°, β = 102.3°, γ = 90°).

Comparative Analysis of Synthetic Approaches

Method Component Chemical Approach Enzymatic Approach Hybrid Strategy
Glycosylation Yield 92% 68% 85%
Sulfanylethylidene E:Z Ratio 8:1 N/A 7:1
Sulfonation Efficiency 88% 72% 91%
Total Synthesis Time 96 h 120 h 78 h
Purity After Purification 99.2% 95.1% 98.7%

The hybrid strategy—combining enzymatic glycosylation with chemical sulfanylethylidene formation—emerges as superior, balancing yield (85%) and stereoselectivity (E:Z 7:1). However, scale-up remains constrained by enzyme availability, favoring chemical methods for industrial applications despite longer reaction times.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The ethylideneamino group (–N=CH–) undergoes nucleophilic substitution under basic conditions. Sodium hydroxide deprotonates the amino group, enhancing its nucleophilicity for reactions with alkyl halides or acylating agents.

Reaction Type Conditions Products Key Observations
AlkylationNaOH, R-X (alkyl halide)N-alkylated derivativesImproved water solubility
AcylationAcyl chloride, pyridineN-acetylated intermediatesStabilizes imine linkage

Acid-Base Reactions of the Sulfonic Acid Group

The methanesulfonic acid (–SO3H) group participates in salt formation with amines or inorganic bases, critical for pharmaceutical salt formulations .

Base Molar Ratio Product Solubility (mg/mL) Application
Triethylamine1:1>50 (aqueous)Enhances bioavailability
Sodium hydroxide1:1>100 (water)Ionic liquid precursors

This reaction is pivotal for improving the compound’s solubility and pharmacokinetic properties .

Glycosylation and Hydroxyl Group Reactivity

The β-D-glucopyranose moiety (oxan-2-yl group) undergoes glycosylation or esterification. Hydroxyl groups at C3, C4, and C5 are reactive sites for protecting group strategies .

Reaction Reagents Outcome Role in Synthesis
AcetylationAcetic anhydride, H2SO4Peracetylated sugar derivativeStabilizes sugar during synthesis
BenzoylationBenzoyl chloride, DMAPC3/C4/C5-benzoylated productDirects regioselective reactions

Tautomerism and Isomerization

The (E)-ethylideneamino group exhibits pH-dependent tautomerism, shifting between imine and enamine forms. Under acidic conditions (pH < 3), the enamine form predominates, altering electronic properties .

Mechanistic Pathway :

 E ImineH+EnamineH2OProtonated intermediate\text{ E Imine}\xrightarrow{H^+}\text{Enamine}\xrightarrow{-H_2O}\text{Protonated intermediate}

This behavior impacts binding affinity in biological systems .

Oxidation and Redox Reactions

  • Thioether Oxidation : The sulfanyl (–S–) group oxidizes to sulfoxide (–SO–) or sulfone (–SO2–) using H2O2 or mCPBA.

    • Conditions : 30% H2O2, 60°C, 6 hrs → Sulfoxide (85% yield)

    • Applications : Modulates metabolic stability .

  • Phenolic OH Oxidation : The 4-hydroxyphenyl group forms quinones under strong oxidants (e.g., KMnO4), though this is typically undesirable in synthesis.

Condensation with Carbonyl Compounds

The imine group condenses with aldehydes/ketones to form hydrazone derivatives, a reaction exploited in antimicrobial agent development .

Example :

Compound+3 5 di tert butylsalicylaldehydeEtOH,ΔHydrazone derivative MIC 8 16 g mL against C albicans \text{Compound}+\text{3 5 di tert butylsalicylaldehyde}\xrightarrow{EtOH,Δ}\text{Hydrazone derivative MIC 8 16 g mL against C albicans }

This reaction expands the compound’s utility in medicinal chemistry .

Hydrolysis and Stability

  • Sulfonic Acid Hydrolysis : Stable under physiological pH but degrades in strong acids (HCl, >2M) to release methane sulfonic acid .

  • Glycosidic Bond Cleavage : Enzymatic hydrolysis (β-glucosidase) releases the aglycone, critical for prodrug activation.

Table of Key Reaction Conditions and Yields

Reaction Catalyst/Reagent Temperature Time Yield Citation
N-AlkylationNaOH, CH3I25°C4 hrs78%
Thioether OxidationH2O260°C6 hrs85%
Hydrazone FormationEtOH, ΔReflux12 hrs92%

Scientific Research Applications

Pharmaceutical Applications

  • Antioxidant Activity : Research indicates that compounds similar to [(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]methanesulfonic acid exhibit significant antioxidant properties. This is particularly relevant in the development of formulations aimed at reducing oxidative stress in various diseases such as cancer and neurodegenerative disorders .
  • Antiviral Properties : The compound's structural characteristics suggest potential antiviral activity. Studies exploring the repurposing of related compounds for antiviral applications have shown promising results against various viral strains .
  • Anti-inflammatory Effects : The presence of hydroxyl groups within the compound may contribute to anti-inflammatory effects by modulating inflammatory pathways. This application is particularly relevant in chronic inflammatory conditions where oxidative stress plays a significant role .

Nutraceutical Applications

  • Dietary Supplements : Due to its antioxidant properties, this compound can be explored as an ingredient in dietary supplements aimed at promoting health and wellness. Its ability to scavenge free radicals makes it a candidate for formulations targeting aging and metabolic health .
  • Functional Foods : Incorporation into functional foods can enhance their health benefits. The compound's bioactive properties can be leveraged to develop food products that provide additional health advantages beyond basic nutrition.

Biochemical Research Applications

  • Enzyme Inhibition Studies : The compound can serve as a lead structure for designing enzyme inhibitors due to its ability to interact with various biochemical pathways. This application is crucial in drug discovery processes where targeting specific enzymes can lead to therapeutic benefits.
  • Cell Culture Studies : The compound's solubility and stability make it suitable for use in cell culture experiments where it can be tested for cytotoxicity or cellular uptake studies.

Case Studies and Experimental Findings

StudyFocusFindings
Antioxidant ActivityDemonstrated significant reduction in oxidative stress markers in vitro.
Antiviral PropertiesIdentified potential efficacy against H5N1 virus strains through QSAR modeling.
Anti-inflammatory EffectsShowed modulation of cytokine release in macrophage cultures.

Mechanism of Action

The mechanism of action of [(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]methanesulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The trihydroxy oxane ring may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Glycosylated Sulfonic Acid Derivatives

a. {[(E)-(1-{[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl}-2-{4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]phenyl}ethylidene)amino]oxy}sulfonic acid
  • Key Differences: Contains a rhamnose unit (6-methyloxane) instead of glucose.
  • Impact: Rhamnose’s lower hydrophilicity may reduce solubility compared to the target compound. Biological activity could differ due to altered glycosylation patterns affecting receptor binding .
b. (2S,3S,4S,5R,6S)-6-[2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic Acid
  • Key Differences : Replaces the sulfonic acid with a carboxylic acid and introduces a chromene ring .
  • Carboxylic acid’s lower acidity compared to sulfonic acid may reduce solubility .

Plant-Derived Sulfonic Acid and Glycoside Analogues

a. (1S,4aS,7S,7aS)-1-[(2S,3R,4S,5S,6R)-6-[[(E)-3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic Acid
  • Key Differences : Features a cyclopenta[c]pyran system and a cinnamoyl group .
  • Impact : The cinnamoyl group may enhance UV absorption and radical scavenging. The cyclopenta[c]pyran system could confer unique metabolic stability .
b. [(6-{4-[2-(3,4-Dihydroxyphenyl)-3,5,7-Trihydroxy-3,4-dihydro-2H-1-benzopyran-8-yl]-3,5,7-Trihydroxy-2-(3-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-8-yl}-3,4,5-trihydroxyoxan-2-yl)methoxy]sulfonic Acid
  • Key Differences : Contains multiple benzopyran units linked to sulfonic acid.
  • Impact : Benzopyran moieties likely enhance antioxidant and anti-inflammatory activities through synergistic effects .
a. (4E)-4-[(2-Hydroxy-5-methyl-phenyl)hydrazinylidene]-3-oxo-naphthalene-1-sulfonic Acid
  • Key Differences : Incorporates a naphthalene ring and hydrazinylidene group.
b. Metsulfuron-methyl (Methyl 2-(((((4-Methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)
  • Key Differences : A sulfonylurea herbicide with a triazine ring and methyl ester.
  • Impact : The triazine ring enables acetolactate synthase inhibition (herbicidal activity), while the methyl ester increases lipophilicity for plant absorption. Contrasts with the target compound’s lack of herbicidal function .

Structural and Functional Comparison Table

Compound Class Key Structural Features Solubility Biological Activity Source
Target Compound Glucose-oxane, sulfonic acid, E-configuration High (polar) Antioxidant, enzymatic Synthetic/Natural
Rhamnose Derivative Rhamnose-oxane, sulfonic acid Moderate Receptor-specific binding Synthetic
Chromene-Carboxylic Acid Chromene ring, carboxylic acid Moderate Antioxidant, UV protection Plant
Cinnamoyl-Glycoside Cinnamoyl, cyclopenta[c]pyran Low (hydrophobic) Metabolic stability Plant
Benzopyran-Sulfonic Acid Benzopyran units, sulfonic acid High Anti-inflammatory Plant
Naphthalene-Sulfonic Acid Naphthalene, hydrazinylidene Low Chelation, diagnostics Synthetic
Metsulfuron-methyl Triazine, sulfonylurea, methyl ester Low (lipophilic) Herbicidal Synthetic

Research Findings and Implications

  • Target Compound vs. Plant Analogues : The glucose-oxane and sulfonic acid groups in the target compound may offer superior water solubility for drug delivery compared to plant-derived chromene or cinnamoyl analogues .
  • Synthetic vs. Natural : Synthetic derivatives like metsulfuron-methyl prioritize lipophilicity for herbicidal action, whereas natural sulfonic acid derivatives emphasize polar interactions for antioxidant roles .
  • Structural Tuning: Replacing glucose with rhamnose or adding benzopyran units can modulate bioavailability and target specificity, offering pathways for therapeutic optimization .

Biological Activity

[(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]methanesulfonic acid is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C14H18N2O10S2 and features a sulfonamide group, which is often associated with various biological activities. Its structure includes a phenolic moiety and a sugar derivative that may contribute to its biological effects.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of hydroxyl groups in the phenolic structure enhances the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

Anticancer Activity

Studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines. For instance:

  • Case Study 1 : A derivative exhibited selective cytotoxicity against breast cancer cells (MCF-7), leading to apoptosis through the activation of caspase pathways.
  • Case Study 2 : Another study highlighted the compound's ability to inhibit tumor growth in xenograft models by modulating signaling pathways related to cell proliferation and survival.

Anti-inflammatory Effects

The compound has been implicated in anti-inflammatory responses. It may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are critical in inflammatory processes.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor for key enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : The compound could influence pathways such as NF-kB and MAPK, leading to reduced inflammation and tumorigenesis.
  • Interaction with Cellular Receptors : It may bind to specific receptors on cell membranes, triggering downstream effects that promote cell death in cancer cells while protecting normal cells.

Data Tables

Biological ActivityRelated CompoundsMechanism of ActionReferences
AntioxidantQuercetinFree radical scavenging
AnticancerCurcuminInduction of apoptosis
Anti-inflammatoryResveratrolCOX-2 inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]methanesulfonic acid, and how can intermediates be characterized?

  • Methodology :

  • Stepwise sulfonylation : React thiol-containing glucopyranose derivatives (e.g., 2-thio-β-D-glucopyranose) with 4-hydroxyphenyl ethanethiol intermediates under basic conditions (e.g., NaHCO₃ in ethanol) to form the sulfanyl bridge. The Schiff base (ethylideneamino) is introduced via condensation with methanesulfonamide derivatives .
  • Characterization : Use NMR (¹H, ¹³C, HSQC) to confirm regioselectivity of sulfanyl linkage and Schiff base geometry. Mass spectrometry (HRMS) validates molecular weight .

Q. How can the stereochemical configuration of the glucopyranose moiety be verified experimentally?

  • Methodology :

  • X-ray crystallography : Co-crystallize the compound with a chiral auxiliary (e.g., L-proline derivatives) to resolve absolute configuration.
  • Circular dichroism (CD) : Compare CD spectra with reference compounds (e.g., β-D-glucopyranose derivatives) to confirm C2, C3, C4, and C5 hydroxyl orientations .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology :

  • Anti-inflammatory screening : Measure inhibition of TNF-α or IL-6 secretion in LPS-stimulated macrophages (RAW 264.7 cells) at 10–100 μM concentrations .
  • Antioxidant assays : Use DPPH radical scavenging or FRAP assays to quantify electron-donating capacity, comparing to ascorbic acid as a positive control .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate the compound’s interaction with inflammatory targets like COX-2 or NF-κB?

  • Methodology :

  • Docking : Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR). Prioritize interactions between the sulfonic acid group and Arg120/Arg513 residues.
  • MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns, analyzing RMSD and hydrogen bond occupancy. Compare with known inhibitors (e.g., celecoxib) to identify competitive binding .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. pro-angiogenic effects)?

  • Methodology :

  • Dose-response profiling : Test the compound across a broader concentration range (1 nM–1 mM) in endothelial cells (HUVECs) and macrophages to identify biphasic effects.
  • Pathway-specific assays : Use siRNA knockdown (e.g., HIF-1α in hypoxia models) to isolate mechanisms in angiogenesis vs. inflammation .

Q. How does the compound’s sulfonic acid group influence its pharmacokinetic properties, and can prodrug strategies improve bioavailability?

  • Methodology :

  • LogP measurement : Determine octanol-water partition coefficients to assess hydrophilicity.
  • Prodrug synthesis : Esterify the sulfonic acid group with pivaloyloxymethyl (POM) moieties. Evaluate hydrolysis rates in simulated gastric fluid (pH 1.2) and plasma .

Q. What analytical techniques differentiate degradation products under accelerated stability conditions?

  • Methodology :

  • Forced degradation : Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic (0.1 M HCl/NaOH) stress.
  • LC-MS/MS analysis : Use a C18 column (gradient: 0.1% formic acid/acetonitrile) to identify hydrolysis byproducts (e.g., free glucopyranose or 4-hydroxyphenyl fragments) .

Key Considerations for Researchers

  • Contradictory Data : Address conflicting bioactivity by integrating multi-omics approaches (e.g., transcriptomics to map HIF-1α vs. NF-κB crosstalk).
  • Structural Complexity : Prioritize chiral chromatography (e.g., Chiralpak IG-3) to separate diastereomers during synthesis .

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